2,5-dichloro-N-(4-methoxyphenyl)benzamide
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Overview
Description
2,5-dichloro-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzene ring, and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-methoxyphenyl)benzamide can be achieved through the direct condensation of 2,5-dichlorobenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. This green chemistry approach utilizes a solid acid catalyst, such as diatomite earth immobilized with ionic liquid and zirconium chloride, to facilitate the condensation reaction .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2,5-dichloro-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
- 2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine
Uniqueness
2,5-dichloro-N-(4-methoxyphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of a methoxy group on the phenyl ring.
Biological Activity
2,5-Dichloro-N-(4-methoxyphenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, which includes two chlorine atoms and a methoxy group, this compound is under investigation for various therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H13Cl2N\O, with a molecular weight of approximately 375.2 g/mol. The compound features:
- Chlorine Substituents : Located at the 2 and 5 positions on the benzene ring.
- Methoxy Group : Attached to another benzene ring at the para position.
- Amide Functional Group : Contributing to its reactivity and biological interactions.
Research suggests that this compound primarily functions through enzyme inhibition. It binds to active sites on specific enzymes, disrupting normal biochemical pathways. This mechanism is crucial for its potential therapeutic effects, particularly in the context of cancer and other diseases where enzyme regulation is pivotal.
Biological Activity
The compound has been investigated for several biological activities:
- Antitumor Activity : Studies indicate that it may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Preliminary data suggest that it could modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : It has shown potential as an inhibitor of protein methyltransferases (PMTs) and demethylases (KDMs), which are involved in regulating gene expression and are implicated in various cancers .
Case Studies and Research Findings
A review of literature reveals significant findings regarding the biological activity of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis through caspase activation.
- Enzyme Interaction Studies : Binding assays showed that the compound exhibits high affinity for certain PMTs, suggesting its potential as a therapeutic agent in epigenetic regulation .
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Comparative Analysis with Similar Compounds :
Compound Name Biological Activity Notable Features 2,3-Dichloro-4-methoxyphenylsulfonylamino-benzamide Moderate antitumor activity Different substitution pattern 5-Chloro-2-methoxy-N-(2-furylmethyl)benzamide Anti-inflammatory properties Contains a furan ring N-Hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide High enzyme inhibition potency Multiple heterocycles
Properties
IUPAC Name |
2,5-dichloro-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-8-9(15)2-7-13(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJFBOKWPRCHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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